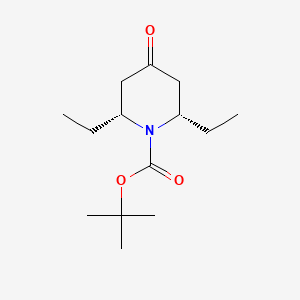![molecular formula C18H19NO4 B1440649 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 904086-01-7](/img/structure/B1440649.png)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
The compound “3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . The tert-Butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-Butoxycarbonyl (Boc) group, which is a commonly used protective group for amino groups in peptide synthesis . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H-NMR and 13C-NMR . The 1H-NMR spectrum shows signals corresponding to the protons in the molecule, while the 13C-NMR spectrum shows signals corresponding to the carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are typically associated with the deprotection of the Boc group . This process is usually carried out under acidic conditions, commonly with trifluoroacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR . The NMR spectra provide information about the chemical environment of the protons and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of peptide chains. The Boc group can be selectively removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain .
Ionic Liquids for Organic Synthesis
Boc-protected amino acid ionic liquids (Boc-AAILs) have been developed for use in organic synthesis, particularly in dipeptide synthesis. These ionic liquids serve as both reactants and reaction media, providing a controlled environment for peptide bond formation .
Wirkmechanismus
Zukünftige Richtungen
The future directions for the research and application of this compound could involve its use in the synthesis of other biologically active compounds . Additionally, the development of more efficient and environmentally friendly methods for the deprotection of the Boc group could also be a potential area of future research .
Eigenschaften
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFRDLKJPCOLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683417 | |
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
904086-01-7 | |
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)


![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)

![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)



